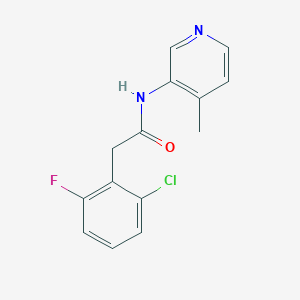![molecular formula C22H26N4O2 B12242771 2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12242771.png)
2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a unique structure combining a methoxybenzoyl group, a cyclopenta[d]pyrimidine moiety, and an octahydropyrrolo[3,4-c]pyrrole ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of the 3-methoxybenzoyl chloride by reacting 3-methoxybenzoic acid with thionyl chloride under reflux conditions.
Cyclopenta[d]pyrimidine Synthesis: The cyclopenta[d]pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine.
Coupling Reaction: The final step involves coupling the methoxybenzoyl chloride with the cyclopenta[d]pyrimidine intermediate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the cyclopenta[d]pyrimidine moiety, converting it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: It is explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound finds applications in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Another related compound known for its kinase inhibitory properties.
Triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable pharmacological effects.
Uniqueness
2-(3-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its methoxybenzoyl group and cyclopenta[d]pyrimidine core are particularly noteworthy for their role in enhancing the compound’s stability and interaction with biological targets.
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C22H26N4O2/c1-14-23-20-8-4-7-19(20)21(24-14)25-10-16-12-26(13-17(16)11-25)22(27)15-5-3-6-18(9-15)28-2/h3,5-6,9,16-17H,4,7-8,10-13H2,1-2H3 |
InChI Key |
DWAIFQFGQWDMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B12242688.png)
![1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242689.png)
![2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12242693.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12242700.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B12242703.png)
![1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12242711.png)
![N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12242721.png)
![5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12242722.png)


![5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12242733.png)
![1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12242754.png)
![3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B12242765.png)
![N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12242775.png)
